molecular formula C16H13N3O B1604794 2-Phenylquinoline-4-carbohydrazide CAS No. 4779-54-8

2-Phenylquinoline-4-carbohydrazide

Cat. No. B1604794
CAS RN: 4779-54-8
M. Wt: 263.29 g/mol
InChI Key: OXZWSKCISAPCJD-UHFFFAOYSA-N
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Description

“2-Phenylquinoline-4-carbohydrazide” is a chemical compound with the molecular formula C16H13N3O . It has an average mass of 263.294 Da and a monoisotopic mass of 263.105865 Da . The compound is also known by other names such as “2-Phenyl-4-quinolinecarbohydrazide” and "2-Phenyl-quinoline-4-carboxylic acid hydrazide" .


Synthesis Analysis

A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . All the intermediates, as well as the final 1,2,4-triazolyl quinolines, were fully characterized by their detailed spectral analysis utilizing different techniques such as IR, 1H NMR, 13C NMR, and finally mass spectrometry .


Molecular Structure Analysis

The InChI code for “2-Phenylquinoline-4-carbohydrazide” is 1S/C16H13N3O/c17-19-16(20)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,17H2,(H,19,20) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Phenylquinoline-4-carbohydrazide” has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 79.3±0.3 cm3 . The compound has 4 hydrogen bond acceptors and 3 hydrogen bond donors . It has 2 freely rotating bonds . The polar surface area of the compound is 68 Å2 . The polarizability is 31.4±0.5 10-24 cm3 . The surface tension is 59.1±3.0 dyne/cm . The molar volume is 209.6±3.0 cm3 .

Scientific Research Applications

Antitumor and Cytotoxic Activities

2-Phenylquinoline-4-carbohydrazide and its derivatives have been extensively studied for their antitumor properties. Compounds like 2-phenylbenzimidazole-4-carboxamides, structurally similar to 2-phenylquinolines, have shown antileukemic effects in vivo, with a unique characteristic of not showing cross-resistance to an amsacrine-resistant P388 cell line. This suggests a different mechanism of action than interaction with topoisomerase II, common in other antitumor agents (Denny, Rewcastle, & Baguley, 1990). Similarly, compounds derived from 2-phenylquinoline-4-carbohydrazide have demonstrated significant cytotoxic activity against various cancer cell lines, indicating their potential as anticancer drugs (Zhao, Chen, Chang, & Tzeng, 2005).

DNA Binding and Antimicrobial Properties

Studies on nickel and zinc complexes with 2-phenylquinoline-4-carboylhydrazide reveal their ability to bind with DNA, suggesting a groove binding mode. These complexes have also shown significant cytotoxic activity against mouse forestomach carcinoma cell lines and can cleave plasmid DNA, indicating their potential in antimicrobial applications (Xi et al., 2009). Additional research has highlighted the antimicrobial activity of various derivatives of 2-phenylquinoline-4-carbohydrazide, with some showing excellent broad-spectrum activity against bacteria and fungi (Alafeefy, 2008).

Analgesic and Anti-Inflammatory Applications

A number of 2-phenylquinoline-4-carboxamide derivatives synthesized from 2-phenylquinoline-4-carbohydrazide have been evaluated for their analgesic and anti-inflammatory activities. Certain compounds in this category demonstrated significant anti-inflammatory activity, comparable to known drugs like diclofenac sodium, in animal models of inflammation (Khalifa, Al-Omar, Abd El-Galil, & Abd El-Reheem, 2017).

properties

IUPAC Name

2-phenylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c17-19-16(20)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,17H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZWSKCISAPCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275720
Record name 2-phenylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylquinoline-4-carbohydrazide

CAS RN

4779-54-8
Record name 4779-54-8
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Record name 4779-54-8
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Record name 2-phenylquinoline-4-carbohydrazide
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Record name 4779-54-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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